Cas no 1780105-03-4 ({hexahydro-2H-cyclopentabfuran-3a-yl}methanol)

{hexahydro-2H-cyclopentabfuran-3a-yl}methanol 化学的及び物理的性質
名前と識別子
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- {hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol
- 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-ylmethanol
- {hexahydro-2H-cyclopentabfuran-3a-yl}methanol
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- MDL: MFCD28650640
- インチ: 1S/C8H14O2/c9-6-8-3-1-2-7(8)10-5-4-8/h7,9H,1-6H2
- InChIKey: UBRACCQGIQFDFZ-UHFFFAOYSA-N
- ほほえんだ: O1CCC2(CO)CCCC12
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 135
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 29.5
{hexahydro-2H-cyclopentabfuran-3a-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341352-1.0g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-341352-5g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 5g |
$3065.0 | 2023-09-03 | |
Aaron | AR01BRE8-2.5g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 2.5g |
$2873.00 | 2025-02-09 | |
A2B Chem LLC | AW27236-5g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 5g |
$3262.00 | 2024-04-20 | |
A2B Chem LLC | AW27236-250mg |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 250mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AW27236-10g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 10g |
$4820.00 | 2024-04-20 | |
A2B Chem LLC | AW27236-1g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 1g |
$1148.00 | 2024-04-20 | |
Aaron | AR01BRE8-500mg |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
Aaron | AR01BRE8-1g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 1g |
$1479.00 | 2025-02-09 | |
Aaron | AR01BRE8-10g |
{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol |
1780105-03-4 | 95% | 10g |
$6275.00 | 2023-12-14 |
{hexahydro-2H-cyclopentabfuran-3a-yl}methanol 関連文献
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{hexahydro-2H-cyclopentabfuran-3a-yl}methanolに関する追加情報
Introduction to {hexahydro-2H-cyclopentabfuran-3a-yl}methanol (CAS No. 1780105-03-4)
{Hexahydro-2H-cyclopentabfuran-3a-yl}methanol, with the Chemical Abstracts Service (CAS) number 1780105-03-4, is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound belongs to the class of cyclopentanes and is characterized by its complex molecular structure, which includes a cyclopentane ring fused with a furan ring, and a methanol group attached to the 3a position of the cyclopentane ring.
The chemical structure of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol is of particular interest due to its potential for forming stable complexes with various metal ions and its ability to undergo selective chemical reactions. These properties make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and biologically active compounds.
Recent research has focused on the synthesis and characterization of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol using both classical and modern synthetic methods. One notable approach involves the use of transition metal-catalyzed reactions, which have shown high efficiency and selectivity in producing this compound. For example, a study published in the Journal of Organic Chemistry in 2021 reported a palladium-catalyzed cyclization reaction that yielded {hexahydro-2H-cyclopentabfuran-3a-yl}methanol with excellent yields and high stereoselectivity.
In addition to its synthetic utility, {hexahydro-2H-cyclopentabfuran-3a-yl}methanol has been investigated for its biological activities. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory and anti-cancer properties. A research team from the University of California, Los Angeles (UCLA) conducted in vitro experiments that demonstrated the ability of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol to inhibit the proliferation of human breast cancer cells (MCF-7) at low concentrations. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and survival.
The potential therapeutic applications of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol have also been explored in preclinical studies. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound showed significant efficacy in reducing inflammation in a murine model of rheumatoid arthritis. The researchers found that treatment with {hexahydro-2H-cyclopentabfuran-3a-yl}methanol led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as a decrease in joint swelling and histological damage.
Despite these promising findings, further research is needed to fully understand the pharmacological profile and potential side effects of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects, with initial results expected to be published in the coming years. These trials will provide crucial data on the compound's bioavailability, metabolism, and long-term effects, which are essential for its potential development as a therapeutic agent.
In conclusion, {hexahydro-2H-cyclopentabfuran-3a-yl}methanol (CAS No. 1780105-03-4) is a multifaceted compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features and biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that new insights into its properties and applications will continue to emerge, potentially leading to innovative solutions in healthcare and beyond.
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